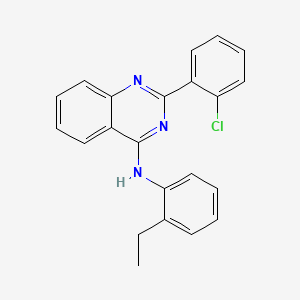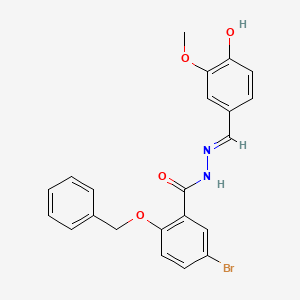![molecular formula C16H11N3O3S B11654657 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11654657.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺是一种复杂的有机化合物,包含噻唑环、硝基苯基和苯甲酰胺部分
准备方法
合成路线和反应条件
N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺的合成通常包括以下步骤:
噻唑环的形成: 噻唑环可以通过Hantzsch噻唑合成法合成,该方法涉及α-卤代酮与硫代酰胺的缩合。
苯环的硝化:
偶联反应: 最后一步是将硝基苯基-噻唑中间体与苯甲酰氯在碱(如吡啶)的存在下偶联,形成苯甲酰胺键。
工业生产方法
N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器来更好地控制反应条件和产率,以及实施绿色化学原理来最大限度地减少废物和环境影响。
化学反应分析
反应类型
氧化: 硝基可以使用还原剂(如氢气)在钯催化剂的存在下还原为氨基。
取代: 噻唑环可以进行亲电取代反应,特别是在C-2位。
水解: 苯甲酰胺部分可以在酸性或碱性条件下水解,生成相应的羧酸和胺。
常用试剂和条件
氧化: 氢气,钯碳。
取代: 亲电试剂如卤素,在路易斯酸催化剂的存在下。
水解: 盐酸水溶液或氢氧化钠。
主要产物
还原: N-[4-(3-氨基苯基)-1,3-噻唑-2-基]苯甲酰胺。
取代: 各种取代的噻唑衍生物。
水解: 苯甲酸和4-(3-硝基苯基)-1,3-噻唑-2-胺。
科学研究应用
化学
N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺被用作合成更复杂有机分子的构建块。其独特的结构允许探索新的化学反应和开发新材料。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而受到研究。噻唑环以存在于各种生物活性化合物中而闻名,而硝基苯基可以与生物靶标相互作用,使其成为药物开发的候选者。
医药
该化合物潜在的药物应用包括用作抗菌剂、抗癌剂或抗炎剂。目前正在进行研究以确定其在这些角色中的功效和安全性。
工业
在工业领域,N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺可用于开发染料、颜料和其他需要噻唑和硝基苯基赋予的特定化学性质的材料。
作用机制
N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。硝基苯基可以参与电子转移反应,而噻唑环可以与酶和受体相互作用。这些相互作用可以调节生物途径,从而导致该化合物观察到的效应。
相似化合物的比较
类似化合物
N-(4-硝基苯基)苯甲酰胺: 缺乏噻唑环,使其在化学反应中不那么通用。
4-叔丁基-N-(4-硝基苯基)苯甲酰胺: 包含一个叔丁基,这会影响其溶解度和反应性。
N-(4-硝基苯基)-1,3-噻唑-2-胺: 结构相似,但缺乏苯甲酰胺部分。
独特性
N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺的独特性在于噻唑环、硝基苯基和苯甲酰胺部分的组合。这种组合赋予了独特的化学和生物学性质,使其成为研究和工业应用的宝贵化合物。
本详细概述提供了对N-[4-(3-硝基苯基)-1,3-噻唑-2-基]苯甲酰胺的全面了解,涵盖了它的合成、反应、应用、作用机制以及与类似化合物的比较
属性
分子式 |
C16H11N3O3S |
|---|---|
分子量 |
325.3 g/mol |
IUPAC 名称 |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11N3O3S/c20-15(11-5-2-1-3-6-11)18-16-17-14(10-23-16)12-7-4-8-13(9-12)19(21)22/h1-10H,(H,17,18,20) |
InChI 键 |
AHQVDMUCXYQSRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654575.png)

![Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11654579.png)

![2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11654602.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11654604.png)
![2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B11654617.png)

![2-(2,4-dichlorophenyl)-N-[4-(dimethylamino)phenyl]-3-methylquinoline-4-carboxamide](/img/structure/B11654625.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11654630.png)
![Methyl 2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654632.png)

![2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654645.png)

